Mal-amide-PEG3-oxyamine

PROTAC linker optimization Bioconjugation spacer engineering ADC payload attachment geometry

Substituting Mal-amide-PEG3-oxyamine with shorter PEG2 linkers often leads to steric clash, unstable conjugates, and poor ternary complex formation in PROTACs. This heterobifunctional linker resolves these issues: • ~12.5 Å PEG3 spacer optimized for PROTAC ternary complex geometry • Orthogonal maleimide-oxyamine enables sequential, one-pot bioconjugation • Oxime bond offers superior hydrolytic stability over hydrazone linkages • Enhanced solubility minimizes aggregation, increasing conjugate homogeneity Available at ≥95% purity, ready for global shipping.

Molecular Formula C15H25N3O7
Molecular Weight 359.37 g/mol
Cat. No. B8115794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-amide-PEG3-oxyamine
Molecular FormulaC15H25N3O7
Molecular Weight359.37 g/mol
Structural Identifiers
SMILESC1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCON
InChIInChI=1S/C15H25N3O7/c16-25-12-11-24-10-9-23-8-7-22-6-4-17-13(19)3-5-18-14(20)1-2-15(18)21/h1-2H,3-12,16H2,(H,17,19)
InChIKeyMXNOSRYQYURLAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mal-amide-PEG3-oxyamine Procurement Guide: Heterobifunctional PEG Linker with Maleimide and Oxyamine Termini


Mal-amide-PEG3-oxyamine (CAS 2707203-58-3) is a heterobifunctional polyethylene glycol (PEG)-based crosslinker characterized by a maleimide group for thiol-specific conjugation, an amide linkage, and an oxyamine group for chemoselective carbonyl coupling, separated by a three-unit PEG spacer (PEG3) . The compound enables orthogonal, sequential bioconjugation strategies in aqueous and organic media, with the PEG3 spacer providing enhanced solubility and reduced steric hindrance relative to shorter-chain analogs . It is primarily employed in the synthesis of PROTACs, antibody-drug conjugates (ADCs), site-specific protein modifications, and multifunctional nanocarrier systems .

1
Orthogonal Conjugation Strategy Maleimide (thiol-reactive) and oxyamine (carbonyl-reactive) termini enable sequential, site-specific bioconjugation without protecting group manipulation.
2
Improved Solubility & Accessibility A PEG3 spacer provides greater aqueous solubility and reduced steric hindrance compared to PEG2 analogs, supporting conjugation to sterically demanding proteins or surfaces.
3
Research Applications Supports PROTAC linker chemistry, ADC payload attachment studies, nanoparticle dual-functionalization, and stepwise protein engineering workflows.

Why Mal-amide-PEG3-oxyamine Cannot Be Substituted with Mal-PEG2-oxyamine or Other PEG-Linker Variants


Interchanging Mal-amide-PEG3-oxyamine with its closest structural analog Mal-PEG2-oxyamine or other heterobifunctional PEG linkers introduces quantifiable performance differences that impact conjugation efficiency, construct stability, and reproducibility. The PEG chain length directly governs the spatial distance between reactive termini, which dictates whether the linker can simultaneously engage both conjugation partners without steric clash [1]. Additionally, the amide bond present in Mal-amide-PEG3-oxyamine contributes distinct solubility characteristics and hydrolytic stability relative to analogs lacking this linkage . Generic substitution without empirical validation of these parameters can result in suboptimal bioconjugate yield, heterogeneous product distributions, or failure to achieve the intended ternary complex geometry required for PROTAC-mediated degradation or ADC payload delivery [2].

Target Linker
Mal-amide-PEG3-oxyamine PEG3 spacer (~12.5 Å), oxime bond formation, enhanced aqueous solubility.
Spatial separation may be critical for engaging both conjugation partners on large biomolecules without steric clash.
Potential Substitute
Mal-PEG2-oxyamine or Hydrazide Linkers PEG2 spacer (~8-9 Å) or hydrazone bond formation, faster kinetics but lower aqueous stability.
Shorter spacer length may limit dual engagement; hydrazone bonds may exhibit measurably faster hydrolysis under physiological conditions, altering long-term conjugate integrity.

Mal-amide-PEG3-oxyamine Quantitative Differentiation Evidence: PEG3 vs. PEG2 Spacer Length, Oxime Stability, and Conformational Advantages


PEG3 Spacer Length Optimization: 12.5 Å Distance Enables Dual-Thiol/Carbonyl Engagement Without Steric Interference

The PEG3 spacer in Mal-amide-PEG3-oxyamine provides an approximate 12.5 Å distance between the maleimide and oxyamine reactive termini, a length empirically determined to optimize simultaneous conjugation to both thiol- and carbonyl-containing biomolecules . In contrast, shorter PEG2-based linkers (approximately 8-9 Å) exhibit increased reactivity due to reduced spatial separation but fail to accommodate bulkier conjugation partners without steric hindrance, leading to incomplete dual functionalization . This 3-4 Å length difference translates to measurable improvements in ternary complex formation efficiency, particularly in PROTAC constructs where linker length critically influences target protein ubiquitination and subsequent degradation [1].

Spacer Length Geometry
Reported comparison
~12.5 Å vs ~8-9 Å
May support ternary complex formation by reducing steric hindrance.
PEG3 spacer provides ~3-4 Å greater inter-terminal distance.
PROTAC linker optimization Bioconjugation spacer engineering ADC payload attachment geometry

Oxime Bond Hydrolytic Stability: Oxyamine Group Confers Superior Stability Versus Hydrazide Alternatives

The oxyamine group in Mal-amide-PEG3-oxyamine forms oxime bonds upon reaction with aldehydes or ketones, which exhibit markedly greater hydrolytic stability compared to hydrazone bonds formed by hydrazide-containing alternative linkers [1]. Under physiological pH conditions (pH 7.0-7.4), oximes demonstrate substantially lower hydrolysis rates than isostructural hydrazones, a property confirmed by comparative kinetic analyses [2]. The reaction rate for oxime formation at neutral pH is slower than hydrazone formation (weeks to reach completion at low concentrations), but the resulting bond is substantially more resistant to aqueous degradation [3]. This stability differential is critical for applications requiring long-term conjugate integrity, such as circulating ADCs or in vivo imaging probes.

Bond Hydrolytic Stability
Class-level inference
Oxime > Hydrazone
Reported to exhibit lower hydrolysis rates at physiological pH.
Supports long-term conjugate integrity screening.
Bioorthogonal conjugation stability Carbonyl-reactive linker selection Oxime ligation kinetics

Molecular Weight and Solubility Profile: PEG3 Spacer Enhances Aqueous Compatibility Relative to PEG2 Analog

Mal-amide-PEG3-oxyamine (MW 359.38 g/mol) possesses a higher molecular weight than Mal-PEG2-oxyamine (MW 244.24 g/mol), with the additional PEG unit contributing to enhanced aqueous solubility and molecular flexibility . The PEG3 spacer improves water solubility and reduces steric hindrance, enabling efficient bioconjugation in both aqueous and organic systems, a property particularly advantageous for proteins and antibodies with limited solvent-exposed conjugation sites . While the PEG2 analog exhibits faster reaction kinetics due to reduced steric bulk, the PEG3 variant provides superior handling characteristics in aqueous buffers and reduces aggregation propensity in concentrated protein solutions .

MW & Solubility Profile
Supplier attribute
359.38 vs 244.24 g/mol
Improved aqueous solubility and reduced aggregation context.
PEG3 spacer increases MW by ~47%; reported to enable higher working concentrations.
PEG linker solubility optimization Aqueous bioconjugation Linker molecular weight selection

Mal-amide-PEG3-oxyamine High-Impact Application Scenarios Based on Quantitative Evidence


PROTAC Ternary Complex Optimization Requiring Defined ~12.5 Å Linker Geometry

In PROTAC design, the ~12.5 Å distance provided by the PEG3 spacer has been empirically identified as optimal for facilitating simultaneous engagement of the E3 ligase ligand and target protein ligand without steric clash [1]. Shorter PEG2-based linkers (~8-9 Å) often fail to accommodate the spatial requirements of larger target proteins, resulting in reduced ternary complex formation and suboptimal degradation efficiency. Mal-amide-PEG3-oxyamine enables precise, orthogonal assembly of PROTAC molecules where the maleimide terminus is first conjugated to a thiol-containing E3 ligase ligand, followed by oxime ligation of the carbonyl-functionalized target protein ligand . This sequential, orthogonal strategy minimizes homodimer formation and ensures defined stoichiometry .

Antibody-Drug Conjugate (ADC) Construction Requiring Long-Term Hydrolytic Stability

For ADC applications where conjugate integrity during circulation is paramount, the oxime bond formed by the oxyamine group offers measurably greater hydrolytic stability than hydrazone-based alternatives [1]. The maleimide group enables stable thioether attachment to engineered cysteine residues on the antibody scaffold, while the oxyamine terminus provides a robust, hydrolysis-resistant linkage to aldehyde- or ketone-functionalized cytotoxic payloads . The enhanced aqueous solubility conferred by the PEG3 spacer reduces aggregation during conjugation and purification, improving overall yield and homogeneity . This combination of thiol-specific antibody conjugation and stable oxime payload attachment is particularly suited to non-cleavable ADC formats requiring extended serum half-life.

Site-Specific Dual-Functionalization of Nanoparticles and Multifunctional Nanocarriers

The orthogonal reactivity of the maleimide and oxyamine groups in Mal-amide-PEG3-oxyamine enables sequential, site-specific dual functionalization of nanoparticle surfaces without cross-reactivity or purification challenges [1]. The PEG3 spacer provides sufficient spatial separation to prevent interference between the two conjugated moieties (e.g., targeting ligand and imaging probe), while the enhanced aqueous solubility facilitates reactions in physiologically compatible buffers . Compared to Mal-PEG2-oxyamine, the PEG3 variant reduces steric hindrance when conjugating larger biomolecules (e.g., antibodies or >50 kDa proteins) to nanoparticle surfaces, yielding higher surface functionalization density and improved colloidal stability .

Stepwise Protein Engineering and Multifunctional Bioconjugate Assembly

Mal-amide-PEG3-oxyamine is specifically indicated for stepwise bioconjugation workflows where sequential attachment of thiol-containing and carbonyl-containing biomolecules is required without intermediate purification or protecting group manipulation [1]. The orthogonal reactivity profile ensures that the maleimide group does not react with aldehydes/ketones, nor does the oxyamine group react with thiols, enabling one-pot sequential conjugation under mild aqueous conditions . The ~12.5 Å PEG3 spacer provides adequate separation to prevent intramolecular quenching or steric occlusion in multifunctional constructs, a distinct advantage over shorter PEG2 linkers that may restrict conformational freedom of the attached moieties .

Application
Selection Property
Validation Focus
PROTAC Ternary Complex Studies
Defined linker geometry and orthogonal reactivity
Ternary complex formation efficiency and target ubiquitination context
ADC Conjugate Assembly Research
Long-term hydrolytic bond stability (oxime)
Payload retention and conjugate integrity in circulation models
Nanoparticle Dual-Functionalization
High solubility PEG3 spacer and sequential reactivity
Surface ligand density and colloidal stability screening
Stepwise Protein Bioconjugation
One-pot sequential maleimide/oxyamine chemistry
Stoichiometry control and intermediate purification requirements

Technical Documentation Hub

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22 linked technical documents
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